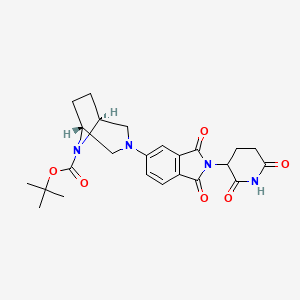![molecular formula C14H19NO4S B12365128 D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]-](/img/structure/B12365128.png)
D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]- is a derivative of D-proline, an isomer of the naturally occurring amino acid L-proline. This compound is characterized by the presence of a sulfonyl group attached to a trimethylphenyl ring, which is further connected to the D-proline structure.
准备方法
The synthesis of D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]- typically involves the reaction of D-proline with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
化学反应分析
D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon, platinum oxide). The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein-protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of enzyme inhibitors and antimicrobial agents.
Industry: It is used in the production of pharmaceuticals and fine chemicals, where its unique chemical properties are leveraged for various applications
作用机制
The mechanism of action of D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This compound can also interact with protein-protein interaction sites, modulating their function and potentially leading to therapeutic effects .
相似化合物的比较
D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]- can be compared with other similar compounds, such as:
L-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]-: The L-isomer of the compound, which may exhibit different biological activities and chemical properties.
D-Proline, 1-[(2,4,6-trimethoxyphenyl)sulfonyl]-: A derivative with methoxy groups instead of methyl groups, which can lead to variations in reactivity and applications
The uniqueness of D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]- lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications .
属性
分子式 |
C14H19NO4S |
|---|---|
分子量 |
297.37 g/mol |
IUPAC 名称 |
(2R)-1-(2,4,6-trimethylphenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H19NO4S/c1-9-7-10(2)13(11(3)8-9)20(18,19)15-6-4-5-12(15)14(16)17/h7-8,12H,4-6H2,1-3H3,(H,16,17)/t12-/m1/s1 |
InChI 键 |
WOOZXNKLFHMTLX-GFCCVEGCSA-N |
手性 SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC[C@@H]2C(=O)O)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-2-({5-[3-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)-propyl]-thiophene-3-carbonyl}-amino)-pentanedioic acid](/img/structure/B12365045.png)

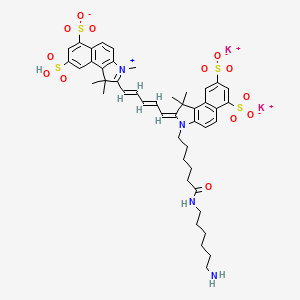

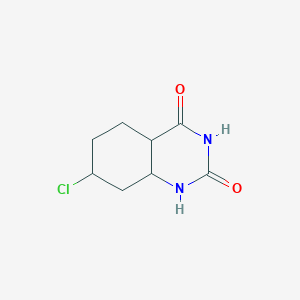
![2-[4-[(E)-[5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B12365065.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N'-(furan-2-ylmethyl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B12365068.png)
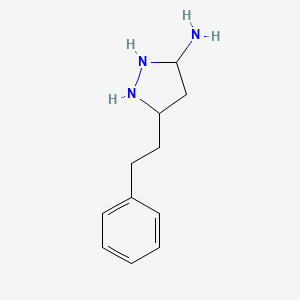
![(2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12365071.png)
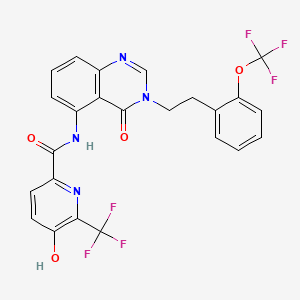

![9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one](/img/structure/B12365102.png)
